molecular formula C19H17N3O4S B3471290 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B3471290
M. Wt: 383.4 g/mol
InChI Key: KPJDSHGHFSAKNV-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a thiazole ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole derivative.

    Nitration of Benzamide: The nitration of 3-methylbenzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated benzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the corresponding amine.

    Substitution: The ethoxy group can be substituted by nucleophiles under basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.

    Substitution: Nucleophiles like amines or thiols, basic conditions, moderate temperatures.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial action could result from disrupting bacterial cell wall synthesis or interfering with microbial DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide
  • N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-aminobenzamide

Uniqueness

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, thiazole ring, and nitrobenzamide moiety collectively contribute to its diverse reactivity and potential therapeutic applications.

This compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable molecule for further research and development in medicinal chemistry and related fields.

Properties

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-3-26-17-7-5-4-6-14(17)15-11-27-19(20-15)21-18(23)13-8-9-16(22(24)25)12(2)10-13/h4-11H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDSHGHFSAKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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